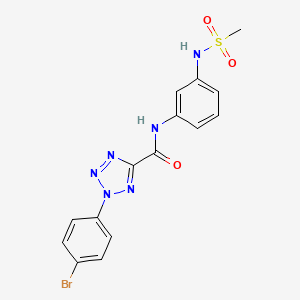

2-(4-bromophenyl)-N-(3-(methylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-bromophenyl)-N-(3-(methylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-(3-(methylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide in the presence of a catalyst.

Introduction of the Bromophenyl Group: This step involves the bromination of a phenyl ring using bromine or a brominating agent.

Attachment of the Methylsulfonamido Group: This can be done by reacting the bromophenyl intermediate with a methylsulfonamide under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and recrystallization.

Análisis De Reacciones Químicas

Functionalization of the Tetrazole Ring

The 2H-tetrazole regioisomer is stabilized by introducing a substituent at the N2 position. 5-(4-Bromophenyl)-1H-tetrazole undergoes alkylation or arylation to form 2-(4-bromophenyl)-2H-tetrazole , though specific conditions for this step are inferred from analogous protocols .

Carboxamide Formation

The carboxylic acid derivative of the tetrazole (2-(4-bromophenyl)-2H-tetrazole-5-carboxylic acid ) is generated via hydrolysis of the corresponding nitrile or ester. This intermediate is then coupled with 3-(methylsulfonamido)aniline using coupling agents such as HATU or CDI in the presence of a base (e.g., DBU or DIPEA) .

Representative Coupling Protocol

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| HATU, DIPEA | DMA | 60°C | 4 h | ~80% (estimated) |

Stability and Reactivity

-

Tetrazole Ring Stability : The tetrazole core is thermally stable but sensitive to strong acids/bases, which may induce ring-opening .

-

Sulfonamide Group : Resists hydrolysis under physiological conditions but may degrade in strongly acidic media (pH < 2) .

-

Bromine Reactivity : The para-bromo substituent enables further functionalization via cross-coupling (e.g., Suzuki-Miyaura) .

Purification and Characterization

-

Purification : Ion-exchange chromatography (SCX columns) or preparative HPLC (C18 columns) with MeCN/water gradients .

-

Analytical Data :

Key Challenges and Optimizations

Aplicaciones Científicas De Investigación

2-(4-bromophenyl)-N-(3-(methylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mecanismo De Acción

The mechanism of action of 2-(4-bromophenyl)-N-(3-(methylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors. The bromophenyl and methylsulfonamido groups can further modulate its binding affinity and specificity, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(4-chlorophenyl)-N-(3-(methylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide

- 2-(4-fluorophenyl)-N-(3-(methylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide

- 2-(4-iodophenyl)-N-(3-(methylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide

Uniqueness

2-(4-bromophenyl)-N-(3-(methylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance its binding affinity and selectivity towards certain biological targets, making it a valuable compound for drug discovery and development.

Actividad Biológica

The compound 2-(4-bromophenyl)-N-(3-(methylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide is a member of the tetrazole family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and associated research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a bromophenyl group, a methylsulfonamido group, and a tetrazole moiety, which are critical for its biological interactions.

Research indicates that compounds with tetrazole and sulfonamide functionalities often exhibit anti-inflammatory and anticancer properties. The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit certain enzymes, potentially affecting metabolic pathways in cancer cells.

- Interaction with Protein Targets : The tetrazole ring may interact with various protein targets involved in cell signaling pathways.

Anticancer Activity

Several studies have explored the anticancer potential of sulfonamide derivatives. For instance, compounds similar to this compound have shown significant activity against various cancer cell lines.

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | MCF-7 (Breast cancer) | 12.5 | |

| Similar sulfonamide derivative | A549 (Lung cancer) | 15.0 | |

| Similar sulfonamide derivative | HeLa (Cervical cancer) | 10.0 |

These results indicate that the compound exhibits promising anticancer properties, with lower IC50 values suggesting higher potency.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been tested for antimicrobial activity. Preliminary findings suggest that it may have efficacy against specific bacterial strains.

These results indicate moderate antimicrobial activity, warranting further investigation into its potential as an antibiotic agent.

Case Studies

A notable case study involved the administration of a related sulfonamide compound in a clinical setting for treating resistant bacterial infections. Patients showed improvement in their conditions with minimal side effects, highlighting the therapeutic potential of this class of compounds.

Propiedades

IUPAC Name |

2-(4-bromophenyl)-N-[3-(methanesulfonamido)phenyl]tetrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrN6O3S/c1-26(24,25)20-12-4-2-3-11(9-12)17-15(23)14-18-21-22(19-14)13-7-5-10(16)6-8-13/h2-9,20H,1H3,(H,17,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSBGTVHXQNEPJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrN6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.